(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H21F2NO5 and its molecular weight is 453.442. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-Tyr(CF2H)-OH, also known as Fmoc-O-(difluoromethyl)-L-Tyrosine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound works by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . This attachment is facilitated by the Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a protective group for the amino acid during the synthesis process . The Fmoc group can be removed when necessary, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
Fmoc-Tyr(CF2H)-OH is involved in the biochemical pathway of peptide synthesis, specifically the Fmoc/tBu solid-phase synthesis . This method of peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this process, contributing to the formation of peptide bonds that link amino acids together to form peptides .
Pharmacokinetics
The compound must be stable enough to withstand the conditions of the synthesis process, yet it must also be able to react appropriately when required .
Result of Action
The result of the action of Fmoc-Tyr(CF2H)-OH is the successful synthesis of peptides. By attaching to the C-terminal of the target peptide and participating in peptide bond formation, this compound helps to extend the peptide chain, leading to the formation of the desired peptide .
Action Environment
The action of Fmoc-Tyr(CF2H)-OH is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . For example, the compound must be stable under the alkaline conditions used for Fmoc deprotection . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Tyr(CF2H)-OH has been shown to interact with other biomolecules to form hydrogels, which are three-dimensional networks of water-filled polymer chains . These hydrogels have been used in various applications, including drug delivery and tissue engineering .
Cellular Effects
It is known that the compound can form hydrogels, which have been used as scaffolds for cell growth in tissue engineering . These hydrogels can provide a supportive environment for cells, potentially influencing cell function and behavior .
Molecular Mechanism
It is known that the compound can undergo self-assembly to form hydrogels . This process involves the formation of non-covalent bonds between the Fmoc-Tyr(CF2H)-OH molecules, leading to the formation of a three-dimensional network .
Temporal Effects in Laboratory Settings
The stability and degradation of Fmoc-Tyr(CF2H)-OH in laboratory settings have not been extensively studied. The compound has been shown to form stable hydrogels, suggesting that it may have good long-term stability .
Properties
IUPAC Name |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFRRIPQOINVHF-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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